1-(4-Ethylphenyl)butan-1-amine hydrochloride chemical properties
1-(4-Ethylphenyl)butan-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to 1-(4-Ethylphenyl)butan-1-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and safety considerations for 1-(4-Ethylphenyl)butan-1-amine hydrochloride. As a specific chemical entity with limited publicly available data, this document synthesizes information from closely related structural analogs and established principles of organic chemistry and analytical science. The guide is intended for researchers, scientists, and professionals in drug development who may be interested in this compound or similar structures for their research endeavors. All protocols and claims are supported by authoritative references to ensure scientific integrity.
Chemical Identity and Structure
1-(4-Ethylphenyl)butan-1-amine hydrochloride is a primary amine salt. The structure consists of a butylamine core with a 4-ethylphenyl substituent at the first position of the butyl chain. The amine group is protonated to form the hydrochloride salt, which typically improves the compound's stability and water solubility.
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IUPAC Name: 1-(4-ethylphenyl)butan-1-amine hydrochloride
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Molecular Formula: C₁₂H₂₀ClN
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Molecular Weight: 213.75 g/mol
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CAS Number: Not assigned. A closely related compound, 1-(4-Ethylphenyl)propan-1-amine hydrochloride, has the CAS number 1864056-95-0.[1]
Below is a diagram illustrating the chemical structure of 1-(4-Ethylphenyl)butan-1-amine hydrochloride.
Caption: Chemical structure of 1-(4-Ethylphenyl)butan-1-amine hydrochloride.
Physicochemical Properties
| Property | Value / Information | Source / Rationale |
| Physical Form | Expected to be a solid (powder or crystalline). | Based on similar amine hydrochlorides.[2] |
| Molecular Weight | 213.75 g/mol | Calculated from the molecular formula C₁₂H₂₀ClN. |
| Purity | Typically >95% for research-grade chemicals. | Common standard for commercially available analogs.[1][3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |
| Storage | Room temperature, protected from light and moisture. | Standard storage conditions for amine salts.[1] |
| InChI Key | Not available. | A unique identifier would be generated upon database entry. For a related compound, 1-(4-ethylphenyl)propan-1-amine, the InChIKey is OSNYCBVXSXZCKP-UHFFFAOYSA-N.[1] |
Synthesis and Purification
A plausible and efficient method for the synthesis of 1-(4-Ethylphenyl)butan-1-amine hydrochloride is through the reductive amination of 1-(4-ethylphenyl)butan-1-one. This common organic transformation involves the reaction of a ketone with an amine source in the presence of a reducing agent.
Proposed Synthetic Pathway:
The synthesis can be conceptualized as a two-step process starting from the commercially available 1-(4-ethylphenyl)butan-1-one.
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Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate or ammonia in an alcoholic solvent) to form an intermediate imine.
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Reduction: The imine is then reduced to the corresponding primary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd/C).
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Salt Formation: The resulting free amine is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt, which can then be purified by recrystallization.
Caption: Proposed workflow for the synthesis of 1-(4-Ethylphenyl)butan-1-amine hydrochloride.
Experimental Protocol (Exemplary):
Causality: The choice of a two-step, one-pot reductive amination is based on its high efficiency and operational simplicity. Using a milder reducing agent like sodium borohydride is preferable to stronger agents like lithium aluminum hydride to avoid side reactions and improve safety. The final precipitation as a hydrochloride salt serves both as a purification step and to enhance the stability of the final product. A similar approach is documented for the synthesis of other substituted butan-1-amines.[4]
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Reaction Setup: In a round-bottom flask, dissolve 1-(4-ethylphenyl)butan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.
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Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine.
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Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized 1-(4-Ethylphenyl)butan-1-amine hydrochloride, a combination of analytical techniques should be employed.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic proton, and the aliphatic protons of the ethyl and butyl groups.
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the free amine and to study its fragmentation pattern. The expected molecular ion for the free amine (C₁₂H₁₉N) would be at m/z 177.15.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the ammonium salt and the C-H stretches of the aromatic and aliphatic groups.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium formate) is a common starting point for method development.[5]
Caption: Standard analytical workflow for the characterization of a novel chemical entity.
Exemplary HPLC-MS Protocol:
Causality: This protocol is designed for high-throughput analysis, providing both purity data (from the HPLC-UV trace) and mass confirmation (from the MS detector) in a single run. The use of a gradient elution ensures that compounds with a range of polarities, including the starting material, product, and any byproducts, can be effectively separated.[5]
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System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: 0.1% Formic acid in acetonitrile
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Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 1-5 µL.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection in positive ion mode.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-Ethylphenyl)butan-1-amine hydrochloride is not available, the safety profile can be inferred from similar amine hydrochlorides.[1][6]
GHS Hazard Classification (Predicted):
Based on analogs like 1-(4-ethylphenyl)ethan-1-amine and 1-(4-chlorophenyl)butan-1-amine hydrochloride, the following GHS classifications are likely applicable.[7]
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact with skin.
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Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
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First Aid Measures:
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If Swallowed: Rinse mouth and call a POISON CENTER or doctor.
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If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
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Potential Applications
As a primary amine with a substituted aromatic ring, 1-(4-Ethylphenyl)butan-1-amine hydrochloride is a potential building block in medicinal chemistry and materials science. Primary amines are versatile functional groups that can be readily modified to introduce other functionalities. The 4-ethylphenyl group provides a lipophilic aromatic moiety that can be involved in hydrophobic and π-stacking interactions, which are important for molecular recognition in biological systems. This compound could serve as a starting material or intermediate in the synthesis of more complex molecules with potential applications as:
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Pharmaceutical Scaffolds: As a precursor for the development of novel therapeutic agents.
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Research Probes: For use in chemical biology to study biological processes.
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Ligands for Catalysis: In the development of new catalysts for organic synthesis.
References
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
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Gray Beard Solutions. (2021, February 3). Safety Data Sheet. Retrieved from [Link]
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Gromysz, A., & Krzek, J. (n.d.). Validation of an Analytical Procedure – Control of Residual Solvents in Pharmaceutical Substance. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and.... Retrieved from [Link]
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precisionFDA. (n.d.). 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (2025). 1-(4-Ethylphenyl)ethan-1-amine. Retrieved from [Link]
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Inxight Drugs - ncats. (n.d.). 1-(4-Methylphenyl)-butan-2-amine hydrochloride. Retrieved from [Link]
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MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Retrieved from [Link]
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PubChem. (2025). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Retrieved from [Link]
Sources
- 1. 1-(4-Ethylphenyl)propan-1-amine hydrochloride | 1864056-95-0 [sigmaaldrich.com]
- 2. 1-(4-chlorophenyl)butan-1-amine hydrochloride | 1082688-38-7 [sigmaaldrich.com]
- 3. (S)-1-(4-Ethylphenyl)propan-1-amine hydrochloride 98.00% | CAS: 1391434-07-3 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(4-Ethylphenyl)ethan-1-amine | C10H15N | CID 3847178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
